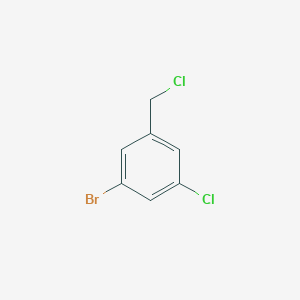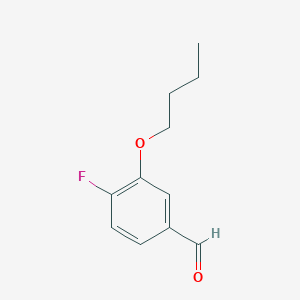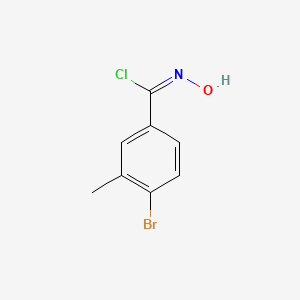
(2R)-1-cyclohexylpropan-2-ol
Übersicht
Beschreibung
(2R)-1-cyclohexylpropan-2-ol, also known as (2R)-1-cyclohexanol, is an organic compound belonging to the class of cyclohexanols. It is a colorless liquid with a characteristic odor and a boiling point of 162.7 °C. (2R)-1-cyclohexylpropan-2-ol is a common intermediate in the synthesis of various compounds, such as pharmaceuticals, fragrances, and flavors. Its chemical structure is closely related to that of the related compound cyclohexane, a hydrocarbon used in a variety of industrial applications.
Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Detection
- Molecular Recognition by NMR and Fluorescence Spectroscopy : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, related to (2R)-1-cyclohexylpropan-2-ol, was used as a chiral solvating agent for the molecular recognition of enantiomers of acids. This method allowed for efficient detection of isomers using NMR or fluorescence spectroscopy, proving useful in the quantitative determination of α-substituted carboxylic acids, phosphoric acids, and amino acids (Khanvilkar & Bedekar, 2018).
Synthesis and Medicinal Chemistry
- Synthesis for Antimalarial Activities : A series of 1-aminopropan-2-ols, akin to (2R)-1-cyclohexylpropan-2-ol, were synthesized and evaluated for antimalarial activity. These compounds showed promising results against Plasmodium falciparum strains, indicating their potential in antimalarial drug development (Robin et al., 2007).
- Platinum(II) Complexes with Anti-Cancer Properties : Platinum(II) complexes using derivatives of 1R,2R-diaminocyclohexane, related to (2R)-1-cyclohexylpropan-2-ol, demonstrated significant antiproliferative activities against human cancer cell lines. These findings highlight the potential of such compounds in cancer treatment (Sun et al., 2012).
Neuroprotective and Neurotrophic Effects
- Development of Neuroprotective Compounds : A novel compound, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, showed neuroprotective properties and potential for treating neurodegenerative diseases. It demonstrated the ability to penetrate the blood-brain barrier and induce neurite outgrowth, suggesting its potential in CNS repair and regeneration (Elbrønd-Bek et al., 2011).
Chemical Synthesis and Characterization
- Synthesis of Chiral Auxiliaries for α-Hydroxy Acids : Compounds like (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol, structurally related to (2R)-1-cyclohexylpropan-2-ol, were used as chiral auxiliaries in the synthesis of α-hydroxy acids. These chiral auxiliaries helped in achieving high optical purities in the resulting hydroxy acids (Basavaiah & Krishna, 1995).
Wirkmechanismus
Target of Action
The primary target of (2R)-1-cyclohexylpropan-2-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
(2R)-1-cyclohexylpropan-2-ol acts by antagonizing the NMDA receptors on GABAergic interneurons . This action results in the disinhibition of afferents to glutamatergic principal neurons, leading to an increase in extracellular glutamate levels . (2r)-1-cyclohexylpropan-2-ol also seems to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The compound affects the glutamatergic system , which is one of the major excitatory pathways in the mammalian central nervous system . The reduction in glutamate release by (2R)-1-cyclohexylpropan-2-ol could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracted the compound’s effect on glutamate release and presynaptic activity .
Pharmacokinetics
It is known that the compound and its metabolites can cross the blood-brain barrier . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of (2R)-1-cyclohexylpropan-2-ol’s action include a decrease in presynaptic activity and glutamate release . This leads to a reduction in the activity of glutamatergic neurons, which may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R)-1-cyclohexylpropan-2-ol. For instance, stress and other environmental factors can influence DNA methylation, which may in turn affect the expression of genes related to the compound’s mechanism of action . .
Eigenschaften
IUPAC Name |
(2R)-1-cyclohexylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(10)7-9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJYGDGYXVQCZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-cyclohexylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



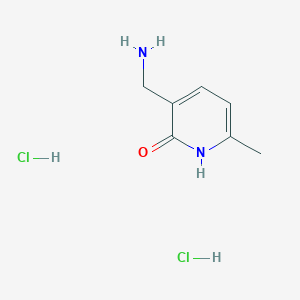

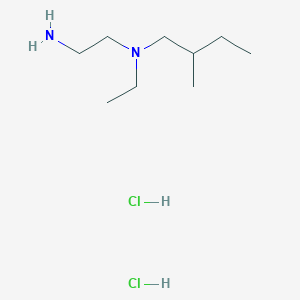
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)

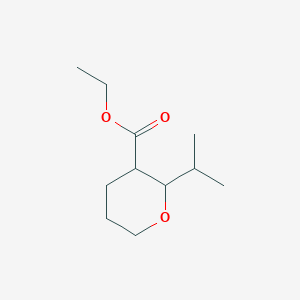
![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)
![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)
![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)
